molecular formula C14H14ClN3O2 B2831058 2-[(5-Chloropyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol CAS No. 2379978-63-7

2-[(5-Chloropyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol

Cat. No. B2831058
CAS RN: 2379978-63-7
M. Wt: 291.74
InChI Key: ZGAMXHYEVFAFBR-UHFFFAOYSA-N
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Description

Benzofuran is a compound that forms the core of several pharmacologically active agents . It’s a heterocyclic compound, consisting of fused benzene and furan rings. Pyrimidine is a similar heterocyclic compound, consisting of a six-membered ring with two nitrogen atoms. It’s a fundamental structure in many biological compounds, including the bases of DNA and RNA .


Molecular Structure Analysis

The molecular structure of benzofuran consists of a fused five-membered furan ring and a six-membered benzene ring . Pyrimidine, on the other hand, is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

Benzofuran and its derivatives have been found to participate in various chemical reactions, leading to a wide range of biological and pharmacological applications .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, 2-Amino-5-chloropyrimidine has a molecular weight of 129.548 .

Mechanism of Action

The mechanism of action of benzofuran derivatives can vary widely depending on the specific compound. Some benzofuran derivatives have been used in the treatment of skin diseases such as cancer or psoriasis .

Future Directions

Benzofuran and its derivatives are a focus of ongoing research due to their wide range of biological and pharmacological applications. There is a need to collect the latest information in this promising area .

properties

IUPAC Name

2-[(5-chloropyrimidin-2-yl)amino]-1-(2,3-dihydro-1-benzofuran-5-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c15-11-6-16-14(17-7-11)18-8-12(19)9-1-2-13-10(5-9)3-4-20-13/h1-2,5-7,12,19H,3-4,8H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGAMXHYEVFAFBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC3=NC=C(C=N3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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